(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate
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Overview
Description
(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a phenyl group, and an amino group attached to an ethyl chain, which is further connected to a butenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate typically involves the reaction of benzylamine with phenylacetic acid to form the intermediate benzyl(phenyl)amine. This intermediate is then reacted with ethyl 3-aminobut-2-enoate under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters and amines.
Scientific Research Applications
(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate: Characterized by the presence of benzyl and phenyl groups.
(Z)-2-(Benzyl(phenyl)amino)ethyl 3-hydroxybut-2-enoate: Similar structure but with a hydroxyl group instead of an amino group.
(Z)-2-(Benzyl(phenyl)amino)ethyl 3-methylbut-2-enoate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and phenyl groups enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C19H22N2O2/c1-16(20)14-19(22)23-13-12-21(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15,20H2,1H3/b16-14- |
InChI Key |
QUQRXEJGSOVLHO-PEZBUJJGSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)/N |
Canonical SMILES |
CC(=CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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